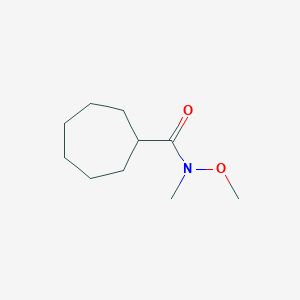

N-methoxy-N-methylcycloheptanecarboxamide

Description

Significance of Weinreb Amides in Modern Synthetic Chemistry

N-methoxy-N-methylamides, commonly known as Weinreb amides, are a valued functional group in organic synthesis. nih.gov Their primary significance lies in their role as effective acylating agents, allowing for the synthesis of ketones and aldehydes from carboxylic acid derivatives with high selectivity and good yields. orientjchem.orgacs.orgwisc.edu

A major challenge in using highly reactive organometallic reagents (like Grignard or organolithium reagents) to acylate carboxylic acid derivatives is the tendency for over-addition, leading to the formation of tertiary alcohols instead of the desired ketone. wisc.edu Weinreb amides elegantly solve this problem. youtube.com Upon reaction with an organometallic reagent, they form a stable, five-membered cyclic tetrahedral intermediate that is chelated to the metal ion. nih.govwisc.eduresearchgate.net This intermediate is stable under the reaction conditions and does not collapse to the ketone until an aqueous workup is performed. acs.org This stability effectively prevents the unwanted second addition of the organometallic reagent. acs.orgresearchgate.net

The reliability and mild reaction conditions associated with Weinreb amides have made them a staple in the synthesis of complex molecules, including natural products and pharmaceuticals. numberanalytics.com They can be prepared from a variety of starting materials, such as carboxylic acids, acid chlorides, esters, and lactones. nih.govresearchgate.netresearchgate.net This versatility further enhances their importance in the synthetic chemist's toolkit. numberanalytics.com

Structural Classification and Nomenclature within the Amide Family

Amides are derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by an amino group. teachy.aiwikipedia.org They are classified as primary (1°), secondary (2°), or tertiary (3°) based on the number of non-hydrogen substituents attached to the nitrogen atom. amazonaws.commasterorganicchemistry.com

Primary (1°) amides: The nitrogen is bonded to two hydrogen atoms (R-CONH₂). amazonaws.com

Secondary (2°) amides: The nitrogen is bonded to one hydrogen and one organic group (R-CONHR'). amazonaws.com

Tertiary (3°) amides: The nitrogen is bonded to two organic groups (R-CONR'R''). amazonaws.com

N-methoxy-N-methylcycloheptanecarboxamide falls into the category of a tertiary amide because the nitrogen atom is bonded to three carbon atoms (one in the carbonyl group, one in the methyl group, and one in the methoxy (B1213986) group via the oxygen atom is incorrect, the nitrogen is bonded to the carbonyl carbon, a methyl group, and an oxygen of the methoxy group). More accurately, the nitrogen atom has no hydrogen atoms directly attached to it. amazonaws.com

The systematic IUPAC nomenclature for amides is derived from the corresponding carboxylic acid by changing the "-oic acid" or "-ic acid" suffix to "-amide". teachy.aiwikipedia.org For secondary and tertiary amides, the substituents on the nitrogen atom are designated with the prefix "N-". wikipedia.orgmasterorganicchemistry.com

For N-methoxy-N-methylcycloheptanecarboxamide :

cycloheptanecarboxamide: This is the parent amide, derived from cycloheptanecarboxylic acid.

N-methoxy: Indicates a methoxy group (-OCH₃) is attached to the nitrogen atom.

N-methyl: Indicates a methyl group (-CH₃) is attached to the nitrogen atom.

This specific naming convention clearly defines the structure of the molecule.

Table 1: Chemical Properties of N-methoxy-N-methylcycloheptanecarboxamide

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₉NO₂ |

| Molecular Weight | 185.27 g/mol cymitquimica.com |

| IUPAC Name | N-methoxy-N-methylcycloheptanecarboxamide chemicalregister.com |

| CAS Number | 253429-08-2 chemicalregister.com |

| Canonical SMILES | CON(C)C(=O)C1CCCCCC1 fluorochem.co.uk |

Historical Context of Weinreb Amide Development and Utility

The development of the Weinreb amide is a significant milestone in modern organic synthesis. In 1981, Steven M. Weinreb and Steven Nahm reported that N-methoxy-N-methylamides are highly effective acylating agents. wisc.eduresearchgate.netnumberanalytics.com Their key discovery was that these amides react cleanly with Grignard and organolithium reagents to produce ketones in high yields, without the formation of tertiary alcohol byproducts that plagued previous methods. wisc.edu

Prior to this discovery, synthesizing ketones from carboxylic acids using organometallic reagents was often inefficient due to the high reactivity of the intermediate ketone, which would react further with the organometallic reagent. researchgate.net The method developed by Weinreb and Nahm provided a general and practical solution by using the unique stability of the N-methoxy-N-methylamide group. wisc.edunumberanalytics.com The resulting chelated tetrahedral intermediate protects the carbonyl group from further nucleophilic attack. acs.org

Since this initial report, the use of Weinreb amides has become widespread. acs.org The methodology has been expanded and refined, with numerous coupling reagents developed for their synthesis directly from carboxylic acids. acs.orgpsu.edu Their utility has been demonstrated in the synthesis of aldehydes by reduction with metal hydrides and in the construction of a vast array of complex molecular architectures. acs.orgwisc.edu

Table 2: Example Synthesis of N-methoxy-N-methylcycloheptanecarboxamide

| Reactant | Reagents | Solvent | Yield |

|---|

This synthesis demonstrates a modern method for forming the Weinreb amide directly from a carboxylic acid using a peptide coupling reagent (HBTU). chemicalbook.com The reported ¹H NMR data (400MHz, CHLOROFORM-d) confirms the structure of the product: δ = 3.71 (d, J=1.5 Hz, 3H), 3.19 (s, 3H), 2.85 (br s, 1H), 1.88 - 1.61 (m, 9H), 1.49 (br s, 3H). chemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

N-methoxy-N-methylcycloheptanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-11(13-2)10(12)9-7-5-3-4-6-8-9/h9H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCKCYNANSDDSDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1CCCCCC1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Methoxy N Methylcycloheptanecarboxamide

Established Reaction Pathways for Weinreb Amide Formation

The synthesis of Weinreb amides, including N-methoxy-N-methylcycloheptanecarboxamide, is most commonly achieved through the acylation of N,O-dimethylhydroxylamine or its hydrochloride salt. wikipedia.orgmychemblog.com Several classes of precursors can be utilized for this transformation, each with distinct advantages depending on the substrate and desired scale.

Acylation of N,O-Dimethylhydroxylamine Derivatives

The core of Weinreb amide synthesis is the formation of an amide bond between a carboxylic acid derivative and N,O-dimethylhydroxylamine. This can be accomplished starting from carboxylic acids, acid halides, or esters. researchgate.net

The most direct route to N-methoxy-N-methylcycloheptanecarboxamide is the coupling of cycloheptanecarboxylic acid with N,O-dimethylhydroxylamine. This transformation requires the use of a coupling reagent to activate the carboxylic acid. A widely used and effective coupling agent for this purpose is O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU). chemicalbook.com HBTU is a standard reagent in peptide synthesis that facilitates amide bond formation with minimal racemization. tandfonline.comrsc.org

A documented procedure for the synthesis of N-methoxy-N-methylcycloheptanecarboxamide involves stirring cycloheptanecarboxylic acid with HBTU, N-methoxymethylamine (the free base of N,O-dimethylhydroxylamine), and triethylamine (B128534) in a solvent like N,N-dimethylformamide (DMF). chemicalbook.com This one-pot method provides the target compound in high yield. chemicalbook.com

| Parameter | Value |

| Starting Material | Cycloheptylcarboxylic acid |

| Reagents | HBTU, Triethylamine, N-methoxymethylamine |

| Solvent | N,N-dimethylformamide (DMF) |

| Temperature | 25°C |

| Time | 16 hours |

| Yield | 84.44% |

| Data sourced from a documented synthesis of N-methoxy-N-methylcycloheptanecarboxamide. chemicalbook.com |

Other peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) can also be employed for the direct conversion of carboxylic acids into Weinreb amides. tandfonline.com

A classic and highly reliable two-step method for preparing Weinreb amides involves the conversion of the parent carboxylic acid into a more reactive acid halide intermediate, typically an acid chloride. wikipedia.orgmychemblog.com This was the approach used in the original discovery of the Weinreb ketone synthesis. wikipedia.org

For the synthesis of N-methoxy-N-methylcycloheptanecarboxamide, the first step is the conversion of cycloheptanecarboxylic acid to cycloheptanecarbonyl chloride. This is commonly achieved using reagents such as oxalyl chloride or thionyl chloride. mychemblog.com The resulting acid chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base (like triethylamine or pyridine) to neutralize the HCl generated during the reaction, affording the final Weinreb amide. mychemblog.com

Reaction Scheme: Acid Halide Pathway

Acid Chloride Formation: Cycloheptanecarboxylic Acid + SOCl₂ or (COCl)₂ → Cycloheptanecarbonyl Chloride

Amide Formation: Cycloheptanecarbonyl Chloride + MeO(Me)NH·HCl + Base → N-methoxy-N-methylcycloheptanecarboxamide

This method is robust and generally provides high yields, though it involves an additional synthetic step compared to direct coupling from the carboxylic acid.

Esters, such as methyl cycloheptanecarboxylate, can also serve as precursors for Weinreb amides. This transformation is typically mediated by aluminum-based reagents. The direct reaction of an ester with N,O-dimethylhydroxylamine is generally not efficient. However, treatment of esters with dimethylaluminum chloride (Me₂AlCl) or trimethylaluminum (B3029685) (AlMe₃) effectively converts them into the corresponding Weinreb amides in good yields. wikipedia.orgmychemblog.com

One-Pot Synthetic Strategies from Carboxylic Acids

Several methodologies have been developed to streamline the synthesis of Weinreb amides from carboxylic acids in a single reaction vessel, avoiding the isolation of intermediates. These "one-pot" procedures enhance operational simplicity and efficiency.

The HBTU-mediated coupling described previously is a prime example of such a strategy. chemicalbook.com Other notable one-pot methods include:

Phosphorus-based Reagents : Reagents like phosphorus trichloride (B1173362) (PCl₃) or phosphorus oxychloride (POCl₃) can activate carboxylic acids in situ, facilitating their reaction with N,O-dimethylhydroxylamine hydrochloride to form Weinreb amides in high yields. thieme-connect.comwisdomlib.orgorganic-chemistry.org

Deoxo-Fluor Reagent : The use of [bis-(2-methoxyethyl)-aminosulfur trifluoride] (Deoxo-Fluor) converts carboxylic acids into intermediate acid fluorides, which then react with N,O-dimethylhydroxylamine within the same pot. researchgate.netnih.gov

CDI Activation : N,N'-Carbonyldiimidazole (CDI) is an effective activating agent that converts carboxylic acids into an activated acyl-imidazole intermediate, which subsequently reacts with N,O-dimethylhydroxylamine hydrochloride. researchgate.net

Chlorinating Agents : A one-pot process can be achieved by generating the acid chloride in situ. For example, using 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent allows for the direct conversion of a carboxylic acid to the Weinreb amide under mild conditions. tandfonline.com

| Method | Activating Agent | Key Features |

| HBTU Coupling | HBTU/Base | Standard, high yield, mild conditions. chemicalbook.com |

| Phosphorus-based | PCl₃ or POCl₃ | Cost-effective, suitable for large scale. thieme-connect.comwisdomlib.org |

| Deoxo-Fluor | Deoxo-Fluor/Base | Forms acid fluoride (B91410) intermediate, operationally simple. nih.gov |

| CDI Activation | N,N'-Carbonyldiimidazole | Evolves CO₂, useful for systems sensitive to harsh chlorinating agents. researchgate.net |

Palladium-Catalyzed Aminocarbonylation Approaches

A more advanced and convergent approach to amide synthesis is palladium-catalyzed aminocarbonylation. nih.gov This reaction typically involves the coupling of an organic halide with carbon monoxide and an amine, catalyzed by a palladium complex. nih.govberkeley.edu For the synthesis of N-methoxy-N-methylcycloheptanecarboxamide, this would likely involve the reaction of a cycloheptyl halide (e.g., iodocycloheptane) with carbon monoxide and N,O-dimethylhydroxylamine.

The general catalytic cycle involves:

Oxidative addition of the cycloheptyl halide to a Pd(0) complex.

Insertion of carbon monoxide into the palladium-carbon bond.

Reductive elimination to form the C-N bond of the amide and regenerate the Pd(0) catalyst.

This methodology is a powerful tool in modern organic synthesis, although its application to alkyl halides can be more challenging than for aryl or vinyl halides. nih.gov Recent advancements have also explored the use of CO-surrogates, such as formamides, to avoid the handling of toxic carbon monoxide gas. organic-chemistry.orgchemistryviews.org This approach allows for the direct construction of the carboxamide functionality onto the cycloheptane (B1346806) ring from a halide precursor. researchgate.net

Oxidative Amidation Protocols

Oxidative amidation has emerged as a powerful, atom-economical alternative to traditional coupling methods for amide bond formation. This approach typically involves the direct coupling of an aldehyde with an amine in the presence of an oxidant and a catalyst, avoiding the need to pre-activate a carboxylic acid. organic-chemistry.org For the synthesis of N-methoxy-N-methylcycloheptanecarboxamide, this would involve the reaction of cycloheptanecarboxaldehyde with N,O-dimethylhydroxylamine.

Various catalytic systems have been developed for this transformation. A common approach utilizes a catalytic amount of potassium iodide (KI) in combination with tert-butyl hydroperoxide (TBHP) as the oxidant. researchgate.net This system is advantageous due to the low cost and toxicity of the reagents. researchgate.net Copper-catalyzed systems have also proven highly efficient. organic-chemistry.org For instance, the use of a copper(I) iodide (CuI) catalyst with an N-heterocyclic carbene (NHC) ligand and TBHP as the oxidant provides a simple and practical method with a broad substrate scope. organic-chemistry.org Metal-free, organocatalytic approaches are also gaining traction, employing NHCs to generate active ester intermediates that subsequently react with the amine. ahmadullins.com

These protocols represent a more direct synthetic route, often proceeding under mild conditions and offering an alternative to multi-step sequences that begin with carboxylic acids or acid chlorides. nih.govrsc.org

Table 1: Representative Catalyst Systems for Oxidative Amidation

| Catalyst System | Oxidant | Key Features |

|---|---|---|

| KI (catalytic) | TBHP | Inexpensive and low-toxicity reagents. researchgate.net |

| CuI / NHC | TBHP | Simple, practical, and broad substrate scope. organic-chemistry.org |

| Copper-MOF | NCS / TBHP | Heterogeneous, recyclable catalyst. rsc.org |

| N-Heterocyclic Carbene (NHC) | Organic Oxidant | Metal-free organocatalytic process. ahmadullins.com |

Methodological Refinements and Yield Optimization Strategies

Optimizing the synthesis of N-methoxy-N-methylcycloheptanecarboxamide involves refining both traditional and modern methodologies to maximize yield and purity.

In conventional amidation starting from cycloheptanecarboxylic acid, the choice of coupling agent is critical. Reagents such as O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), when used with a base like triethylamine in a solvent such as N,N-dimethylformamide (DMF), have been reported to produce N-methoxy-N-methylcycloheptanecarboxamide in high yields, reaching up to 84.44%. chemicalbook.com Optimization of this method would involve screening other modern coupling agents (e.g., HATU, T3P) and optimizing reaction parameters like temperature, concentration, and reaction time.

For oxidative amidation routes, yield optimization focuses on the catalyst system. Research on copper-catalyzed reactions has shown that reducing the catalyst loading can significantly increase the yield. organic-chemistry.org The choice of base, solvent, and oxidant is also crucial. For example, while TBHP is a common oxidant, other systems like N-chlorosuccinimide (NCS) have been used effectively with copper-based metal-organic framework (MOF) catalysts. rsc.org The reaction conditions must be carefully tuned to prevent side reactions, such as the over-oxidation of the starting aldehyde.

A comparative analysis suggests that while traditional coupling methods are robust and high-yielding, oxidative amidation offers a more atom-economical, one-pot approach that can be advantageous if optimized correctly. researchgate.net

Table 2: Comparison of Synthetic Strategies and Optimization Factors

| Synthetic Strategy | Starting Material | Key Reagents | Optimization Factors | Reported Yield |

|---|---|---|---|---|

| Standard Coupling | Cycloheptanecarboxylic acid | HBTU, Triethylamine, N,O-dimethylhydroxylamine | Coupling agent choice, base, solvent, temperature | 84.44% chemicalbook.com |

| Oxidative Amidation | Cycloheptanecarboxaldehyde | Catalyst (e.g., CuI, KI), Oxidant (e.g., TBHP), N,O-dimethylhydroxylamine | Catalyst loading, oxidant choice, solvent, temperature, reaction time researchgate.netorganic-chemistry.org | Substrate dependent, can reach >90% for other amides organic-chemistry.org |

Green Chemistry Principles in N-Methoxy-N-methylcycloheptanecarboxamide Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical synthesis. In the context of N-methoxy-N-methylcycloheptanecarboxamide synthesis, several areas can be addressed.

Atom Economy : Oxidative amidation methods are inherently more atom-economical than traditional coupling reactions, which generate stoichiometric amounts of byproducts from the activating agent. ahmadullins.com

Use of Catalysis : The shift from stoichiometric coupling reagents (like HBTU) to catalytic systems (e.g., copper or iodine-based) is a core green principle. researchgate.netrsc.org Catalytic processes reduce waste and often allow for milder reaction conditions.

Safer Solvents and Reagents : Traditional syntheses often employ solvents like DMF, which has reproductive toxicity concerns. chemicalbook.com Green chemistry encourages the substitution of such solvents with more benign alternatives like toluene (B28343) or biodegradable options. nih.gov Similarly, replacing toxic or hazardous reagents with safer ones is a key goal.

Energy Efficiency : Exploring alternative energy sources, such as microwave irradiation, can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov

Waste Prevention : One-pot procedures, such as the direct conversion of aldehydes to amides, minimize the number of steps and purification stages, thereby reducing solvent use and waste generation. researchgate.net

By embracing catalytic oxidative amidation, selecting greener solvents, and optimizing energy usage, the synthesis of N-methoxy-N-methylcycloheptanecarboxamide can be aligned more closely with the principles of sustainable chemical production.

Chemical Reactivity and Mechanistic Investigations of N Methoxy N Methylcycloheptanecarboxamide

Fundamental Reactivity Patterns as a Weinreb Amide

N-methoxy-N-methylcycloheptanecarboxamide is classified as a Weinreb amide, a class of N-methoxy-N-methylamides renowned for their utility in organic synthesis, particularly for the preparation of ketones and aldehydes. This reactivity stems from the unique electronic and steric properties of the amide functionality.

Nucleophilic Addition Reactions and Their Selectivity

The carbonyl carbon of the Weinreb amide in N-methoxy-N-methylcycloheptanecarboxamide is electrophilic and susceptible to attack by a wide range of nucleophiles, most notably organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi). A key feature of these reactions is their high selectivity for the formation of a ketone (cycloheptyl-COR) upon acidic workup, without the common side reaction of over-addition to form a tertiary alcohol. benthamscience.comresearchgate.net This controlled reactivity is a significant advantage over other carboxylic acid derivatives like esters or acid chlorides. nih.gov

The reaction proceeds via the addition of the organometallic reagent to the carbonyl group. The choice of the nucleophile can be broad, encompassing alkyl, vinyl, aryl, and alkynyl species. benthamscience.com This versatility allows for the synthesis of a diverse array of cycloheptyl ketones. Similarly, reduction with hydride reagents, such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H), selectively yields the corresponding aldehyde (cycloheptanecarbaldehyde). rsc.org

| Nucleophile (R-M) | Product after Workup | Reference |

|---|---|---|

| Grignard Reagent (e.g., CH₃MgBr) | Cycloheptyl methyl ketone | benthamscience.comresearchgate.net |

| Organolithium Reagent (e.g., PhLi) | Cycloheptyl phenyl ketone | rsc.org |

| Lithium Aluminum Hydride (LiAlH₄) | Cycloheptanecarbaldehyde | rsc.org |

Role of the Five-Membered Cyclic Tetrahedral Intermediate in Selective Conversion

The remarkable selectivity of Weinreb amide reactions is attributed to the formation of a stable tetrahedral intermediate upon nucleophilic addition. benthamscience.comwikipedia.org In the case of N-methoxy-N-methylcycloheptanecarboxamide, the attacking nucleophile adds to the carbonyl carbon, forming a tetrahedral species. The crucial feature of this intermediate is the chelation of the metal cation (e.g., Mg²⁺ or Li⁺) by both the newly formed anionic oxygen and the oxygen of the N-methoxy group. benthamscience.comresearchgate.net

This chelation forms a stable five-membered ring, which prevents the collapse of the tetrahedral intermediate and the elimination of the N-methoxy-N-methylamine group to form the ketone in situ. pan.pl The intermediate remains stable at low temperatures until an aqueous acidic workup is performed. benthamscience.com During workup, the chelated metal is removed, and the intermediate readily collapses to afford the final ketone product. This stability of the intermediate is the key to preventing the over-addition of a second equivalent of the nucleophile to the ketone, a common issue with other acylating agents. nih.gov

Oxidative Transformations of the Cycloheptane (B1346806) Moiety

While the Weinreb amide functionality is typically the primary site of reactivity, the cycloheptane ring can also undergo transformations, particularly oxidation. The specific outcomes of such reactions would depend on the reagents and conditions employed, and the directing or influencing effects of the carboxamide group are not extensively documented for this specific molecule. However, general principles of cycloalkane oxidation can be considered.

Oxidation of cycloalkanes can be achieved through various methods, often involving radical pathways. For instance, the use of oxidizing agents can lead to the introduction of hydroxyl or carbonyl groups at various positions on the cycloheptane ring. The presence of the electron-withdrawing amide group might influence the regioselectivity of such reactions, although specific studies on N-methoxy-N-methylcycloheptanecarboxamide are lacking.

| Oxidizing Agent | Potential Product(s) on Cycloheptane Ring | General Reference |

|---|---|---|

| Potassium permanganate (B83412) (KMnO₄) | Cycloheptanol, Cycloheptanone derivatives | Generic oxidation knowledge |

| Chromium trioxide (CrO₃) | Cycloheptanone derivatives | Generic oxidation knowledge |

Exploration of Other Reaction Pathways and Functional Group Compatibility

Beyond nucleophilic addition to the carbonyl and oxidation of the cycloheptane ring, other reaction pathways could be envisaged for N-methoxy-N-methylcycloheptanecarboxamide. For instance, functionalization of the cycloheptane ring via C-H activation has been demonstrated for various cycloalkane carboxylic acids, offering a potential route to introduce new substituents. nih.gov

A significant advantage of the Weinreb amide is its compatibility with a wide range of functional groups. benthamscience.com This allows for complex molecular architectures to be built while preserving other reactive sites. Functional groups such as esters, ethers, halides, and nitriles are often tolerated in reactions involving Weinreb amides. This compatibility would be expected to extend to N-methoxy-N-methylcycloheptanecarboxamide, enabling its use in multi-step syntheses.

Elucidation of Reaction Mechanisms

The mechanism of the Weinreb ketone synthesis is well-established and proceeds through the nucleophilic addition and subsequent formation of the stable, chelated five-membered cyclic tetrahedral intermediate as described in section 3.1.2. benthamscience.comwikipedia.org This mechanism has been supported by numerous experimental and computational studies on a variety of Weinreb amides.

Mechanistic investigations into the reactions involving the cycloheptane moiety of N-methoxy-N-methylcycloheptanecarboxamide are not specifically reported. However, reactions on the cycloheptane ring would likely follow established mechanisms for cycloalkane chemistry. For example, free-radical halogenation would proceed via initiation, propagation, and termination steps, with the regioselectivity potentially influenced by the amide group. Similarly, any transition-metal-catalyzed C-H functionalization would proceed through mechanisms characteristic of the specific catalyst and reaction conditions employed. nih.gov A deeper understanding of the specific reactivity of the cycloheptane ring in this molecule would require dedicated experimental and computational studies.

Spectroscopic Characterization and Advanced Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of N-methoxy-N-methylcycloheptanecarboxamide, distinct signals corresponding to the different proton environments are anticipated. The protons of the N-methoxy and N-methyl groups are expected to appear as sharp singlets, typically in the range of 3.5-3.8 ppm and 3.0-3.3 ppm, respectively.

The cycloheptane (B1346806) ring protons would present a more complex pattern. Due to the conformational flexibility of the seven-membered ring, the protons on the different methylene groups (CH₂) are chemically non-equivalent. This would result in a series of overlapping multiplets in the upfield region of the spectrum, likely between 1.2 and 2.5 ppm. The proton on the carbon alpha to the carbonyl group (the methine proton) would be expected to resonate at a slightly downfield-shifted position compared to the other ring protons, likely in the range of 2.3-2.8 ppm, due to the deshielding effect of the adjacent carbonyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for N-methoxy-N-methylcycloheptanecarboxamide

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| N-OCH₃ | 3.5 - 3.8 | Singlet |

| N-CH₃ | 3.0 - 3.3 | Singlet |

| Cycloheptane CH (alpha to C=O) | 2.3 - 2.8 | Multiplet |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For N-methoxy-N-methylcycloheptanecarboxamide, a distinct signal for the carbonyl carbon is expected in the downfield region, typically between 170 and 180 ppm. The carbons of the N-methoxy and N-methyl groups would appear as sharp signals at approximately 61 ppm and 34 ppm, respectively.

The seven carbons of the cycloheptane ring would give rise to a set of signals in the aliphatic region of the spectrum. The carbon alpha to the carbonyl group would be the most deshielded of the ring carbons, with an expected chemical shift in the range of 35-45 ppm. The remaining methylene carbons of the cycloheptane ring would resonate at higher fields, typically between 25 and 35 ppm. Due to the conformational dynamics of the ring, some of these signals may be broadened or appear as multiple closely spaced lines at room temperature.

Table 2: Predicted ¹³C NMR Chemical Shifts for N-methoxy-N-methylcycloheptanecarboxamide

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 170 - 180 |

| N-OCH₃ | ~61 |

| N-CH₃ | ~34 |

| Cycloheptane CH (alpha to C=O) | 35 - 45 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons in the cycloheptane ring, helping to trace the spin systems within the seven-membered ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the carbon signals of the cycloheptane ring.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a key technique for determining the molecular weight of a compound and for gaining insights into its structure through fragmentation patterns. For N-methoxy-N-methylcycloheptanecarboxamide (C₁₀H₁₉NO₂), the expected exact mass would be approximately 185.1416 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) at m/z 185 would be expected, confirming the molecular weight.

Common fragmentation pathways for Weinreb amides often involve cleavage of the N-O bond and the bond between the carbonyl carbon and the cycloheptyl ring. Therefore, characteristic fragment ions might be observed, such as a peak corresponding to the cycloheptylcarbonyl cation ([C₇H₁₃CO]⁺) at m/z 125.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of N-methoxy-N-methylcycloheptanecarboxamide would be expected to show a strong, sharp absorption band for the carbonyl (C=O) stretching vibration of the amide group, typically in the region of 1630-1680 cm⁻¹. Other characteristic absorptions would include C-H stretching vibrations of the aliphatic cycloheptane and methyl groups just below 3000 cm⁻¹, and C-N and C-O stretching vibrations in the fingerprint region (below 1500 cm⁻¹).

Table 3: Predicted IR Absorption Frequencies for N-methoxy-N-methylcycloheptanecarboxamide

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| C=O (Amide) | 1630 - 1680 | Strong, Sharp |

| C-H (Aliphatic) | 2850 - 3000 | Medium to Strong |

| C-N Stretch | 1000 - 1350 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. N-methoxy-N-methylcycloheptanecarboxamide, lacking extensive conjugation or chromophores that absorb strongly in the UV-Vis range, is not expected to exhibit significant absorption above 200 nm. The primary electronic transition would be the n → π* transition of the carbonyl group, which is typically weak and occurs at a wavelength below the cutoff of common solvents. Therefore, UV-Vis spectroscopy is of limited utility for the detailed structural characterization of this particular compound.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography, a cornerstone of separation science, is indispensable in the purification and analytical assessment of N-methoxy-N-methylcycloheptanecarboxamide. Various chromatographic techniques are employed to separate the target compound from starting materials, byproducts, and other impurities, ensuring a high degree of purity essential for subsequent applications.

Column chromatography is a fundamental purification technique widely used after the synthesis of N-methoxy-N-methylcycloheptanecarboxamide to isolate it from the crude reaction mixture. nih.gov This method relies on the differential adsorption of components in a mixture onto a solid stationary phase, typically silica gel, while a liquid mobile phase flows through it. rochester.edu

For Weinreb amides, including the cycloheptane derivative, silica gel is the most common stationary phase due to its polarity and effectiveness in separating compounds of moderate polarity. hu-berlin.deresearchgate.net The mobile phase, or eluent, is typically a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate. nih.govrochester.edutandfonline.com The polarity of the eluent is carefully optimized to achieve the best separation. The progress of the separation is often monitored by Thin-Layer Chromatography (TLC). tandfonline.com

A typical column chromatography procedure for a Weinreb amide would involve the following:

Stationary Phase: Silica gel (230-400 mesh) is commonly used. hu-berlin.de

Mobile Phase: A gradient or isocratic mixture of hexane and ethyl acetate is employed. The ratio is optimized based on the polarity of the specific Weinreb amide and impurities. For many Weinreb amides, a mixture of hexane:ethyl acetate in a 70:30 or 60:40 ratio has proven effective. nih.govtandfonline.com

Table 1: Representative Column Chromatography Parameters for Weinreb Amide Purification

| Parameter | Description |

| Stationary Phase | Silica Gel (e.g., 230-400 mesh) |

| Mobile Phase | Hexane/Ethyl Acetate |

| Elution Mode | Isocratic or Gradient |

| Typical Eluent Ratios | 70:30 to 60:40 (Hexane:Ethyl Acetate) |

| Monitoring Technique | Thin-Layer Chromatography (TLC) |

This table represents typical conditions used for the purification of Weinreb amides and can be adapted for N-methoxy-N-methylcycloheptanecarboxamide.

For the quantitative assessment of purity and for analyses requiring higher resolution and sensitivity, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the methods of choice.

Gas Chromatography (GC): GC is a powerful technique for analyzing volatile compounds. N-methoxy-N-methylcycloheptanecarboxamide, being a relatively small molecule, can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. google.com The sample is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. A patent describing the analysis of various amides suggests that a column like an Rxi-624sil MS is suitable for this class of compounds. google.com

Table 2: Illustrative Gas Chromatography (GC) Conditions for Amide Analysis

| Parameter | Typical Value/Description |

| Column | Rxi-624sil MS (60 m x 0.32 mm, 1.8 µm film thickness) or similar |

| Carrier Gas | Helium |

| Injector Temperature | 240–260 °C |

| Oven Temperature Program | Initial 40–50 °C, hold for 2–3 min, ramp at 18–22 °C/min to 275–285 °C, hold for 1–2 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

This table is based on general methods for amide analysis and serves as a representative example. google.com

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and widely used technique for the purity assessment of a broad range of compounds, including Weinreb amides. tandfonline.com Reversed-phase HPLC (RP-HPLC) is particularly common, where a non-polar stationary phase (like C18) is used with a polar mobile phase. tandfonline.com

Research on similar Weinreb amides has demonstrated the use of RP-HPLC to assess purity and even to separate enantiomers. tandfonline.comtandfonline.com A gradient elution is often employed, where the composition of the mobile phase is changed over time to achieve a more efficient separation.

Table 3: Exemplary High-Performance Liquid Chromatography (HPLC) Parameters for Weinreb Amide Analysis

| Parameter | Description |

| Column | Reversed-Phase C18 |

| Mobile Phase | Gradient of 0.1% Trifluoroacetic Acid (TFA) in Water and Methanol |

| Flow Rate | 0.5 mL/min |

| Detection | UV-Vis Detector |

The data in this table is derived from a study on Fmoc-L-Phe-N(Me)O(Me) and Fmoc-D-Phe-N(Me)O(Me) and is presented as a representative method for Weinreb amides. tandfonline.comtandfonline.com

Computational and Theoretical Studies of N Methoxy N Methylcycloheptanecarboxamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations are commonly employed to determine the electronic structure of organic molecules. For N-methoxy-N-methylcycloheptanecarboxamide, a typical approach would involve geometry optimization using a functional like B3LYP with a basis set such as 6-31G*.

These calculations yield important electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. The distribution of these frontier orbitals can indicate the likely sites for nucleophilic and electrophilic attack. For N-methoxy-N-methylcycloheptanecarboxamide, the HOMO is expected to be localized on the amide nitrogen and the carbonyl oxygen, while the LUMO is likely centered on the carbonyl carbon.

Furthermore, an analysis of the molecular electrostatic potential (MEP) map would reveal the charge distribution and identify regions that are electron-rich (negative potential) and electron-poor (positive potential). In this molecule, the carbonyl oxygen would be the most electron-rich site, making it a prime location for electrophilic attack or hydrogen bonding.

Table 1: Representative Quantum Chemical Properties of N-Methoxy-N-methylcycloheptanecarboxamide (Hypothetical Data)

| Property | Value |

|---|---|

| HOMO Energy | -7.2 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap | 8.7 eV |

Conformational Analysis and Energy Landscapes

The seven-membered cycloheptane (B1346806) ring is highly flexible and can adopt several low-energy conformations, primarily in the twist-chair and boat families. researchgate.net The presence of the N-methoxy-N-methylcarboxamide substituent significantly influences the conformational preferences of the ring. A detailed conformational analysis would involve systematically exploring the potential energy surface to identify all stable conformers and the transition states that connect them.

A key feature of the amide group is the restricted rotation around the C-N bond due to partial double bond character. This leads to the existence of cis and trans conformers with respect to the orientation of the carbonyl group and the substituents on the nitrogen. For N-methoxy-N-methylcycloheptanecarboxamide, the trans conformer, where the cycloheptyl group and the N-methyl group are on opposite sides of the C-N bond, is expected to be significantly more stable than the cis conformer due to reduced steric hindrance. The energy difference between these two forms is typically in the range of 2-3 kcal/mol. biorxiv.org

Within the cycloheptane ring itself, the twist-chair conformation is generally the most stable. researchgate.net The bulky carboxamide group would preferentially occupy a pseudo-equatorial position to minimize steric interactions with the rest of the ring. Therefore, the global minimum energy structure of N-methoxy-N-methylcycloheptanecarboxamide is predicted to be a twist-chair conformation with the amide group in a pseudo-equatorial position and a trans arrangement around the C-N bond.

Table 2: Hypothetical Relative Energies of N-Methoxy-N-methylcycloheptanecarboxamide Conformers

| Conformer (Cycloheptane Ring) | Amide Conformation | Relative Energy (kcal/mol) |

|---|---|---|

| Twist-Chair | Trans | 0.00 |

| Boat | Trans | 1.5 |

| Twist-Chair | Cis | 2.8 |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For N-methoxy-N-methylcycloheptanecarboxamide, a key reaction of interest is the nucleophilic acyl substitution at the carbonyl carbon. This is characteristic of Weinreb amides, which are known to react with organometallic reagents to form ketones. researchgate.net

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum chemical calculations provide detailed information about static molecular structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. tandfonline.com An MD simulation of N-methoxy-N-methylcycloheptanecarboxamide, typically in a solvent box of water or another relevant solvent, would reveal how the molecule moves and interacts with its surroundings.

These simulations can be used to study the conformational flexibility of the cycloheptane ring and the rotation around various single bonds. Furthermore, MD simulations can provide detailed information about intermolecular interactions, such as the formation and lifetime of hydrogen bonds between the carbonyl oxygen of the amide and solvent molecules. Analysis of the radial distribution functions from the simulation can quantify the structuring of the solvent around the solute molecule.

Predictive Modeling of Spectroscopic Parameters

Quantum chemical calculations can be used to predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For N-methoxy-N-methylcycloheptanecarboxamide, key spectroscopic parameters can be calculated.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. science.gov These predicted shifts, when compared to experimental spectra, can help in the assignment of peaks and in confirming the predicted lowest-energy conformation.

IR Spectroscopy: The vibrational frequencies and intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. researchgate.net The calculated IR spectrum would show characteristic peaks for the C=O stretch of the amide (typically around 1650 cm⁻¹), C-N stretches, and various C-H bending and stretching modes. Comparing the calculated and experimental IR spectra can provide a detailed picture of the molecule's vibrational modes.

Table 3: Predicted vs. Representative Experimental Spectroscopic Data for N-Methoxy-N-methylcycloheptanecarboxamide

| Spectroscopic Parameter | Predicted Value | Representative Experimental Value |

|---|---|---|

| ¹³C NMR (C=O) | 175 ppm | 170-180 ppm |

| ¹H NMR (N-CH₃) | 3.2 ppm | 3.1-3.3 ppm |

Synthetic Applications of N Methoxy N Methylcycloheptanecarboxamide in Complex Molecule Synthesis

Role as an Acylating Agent in Organic Transformations

N-Methoxy-N-methylamides, commonly known as Weinreb amides, are widely recognized as effective acylating agents. This class of compounds facilitates the transfer of an acyl group to a nucleophile, a fundamental transformation in organic chemistry. The stability of the N-methoxy-N-methylamide functionality allows for its participation in a variety of reaction conditions, while the chelation of the methoxy (B1213986) and carbonyl oxygens to the metal of organometallic reagents prevents the common problem of over-addition that plagues more reactive acylating agents like acid chlorides and anhydrides.

While specific studies detailing the acylating properties of N-methoxy-N-methylcycloheptanecarboxamide are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established behavior of other Weinreb amides. The cycloheptyl moiety introduces a degree of steric bulk and a specific conformational profile that can influence the kinetics and selectivity of its acylation reactions.

Application in the Controlled Synthesis of Ketones and Aldehydes

A primary application of Weinreb amides lies in the controlled synthesis of ketones and aldehydes. The reaction of N-methoxy-N-methylcycloheptanecarboxamide with organometallic reagents, such as Grignard reagents or organolithium species, is expected to proceed through a stable tetrahedral intermediate. This intermediate is stabilized by chelation, which prevents its collapse and subsequent reaction with a second equivalent of the organometallic reagent. Upon acidic or aqueous workup, this intermediate readily breaks down to afford the corresponding ketone.

Similarly, the reduction of N-methoxy-N-methylcycloheptanecarboxamide with a suitable hydride reducing agent, such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H), would be expected to furnish the corresponding cycloheptanecarboxaldehyde. The stability of the intermediate hemiaminal ether under these conditions prevents over-reduction to the alcohol, allowing for the isolation of the aldehyde product.

Table 1: Representative Transformations to Ketones and Aldehydes

| Reagent | Product |

|---|---|

| R-MgBr (Grignard Reagent) | Cycloheptyl Ketone |

| R-Li (Organolithium Reagent) | Cycloheptyl Ketone |

Note: This table represents expected reactivity based on the known chemistry of Weinreb amides.

Preparation of β-Ketoamides

Utility in the Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and natural products. The functional handles present in N-methoxy-N-methylcycloheptanecarboxamide and its derivatives offer opportunities for their incorporation into various heterocyclic frameworks.

Synthesis of N-Sulfinyl β-Amino Weinreb Amides

N-Sulfinyl β-amino Weinreb amides are valuable chiral building blocks for the asymmetric synthesis of β-amino carbonyl compounds. figshare.comnih.gov The established method for their preparation involves the condensation of sulfinimines with the enolates of N-methoxy-N-methylacetamides. figshare.comnih.gov While a direct synthesis using the enolate of N-methoxy-N-methylcycloheptanecarboxamide has not been explicitly reported, the underlying chemical principles suggest the feasibility of such a transformation. This would involve the generation of the enolate of N-methoxy-N-methylcycloheptanecarboxamide and its subsequent reaction with a suitable sulfinimine, which could provide access to novel chiral β-amino Weinreb amides bearing a cycloheptane (B1346806) ring.

Preparation of Tetrahydroisoquinoline Derivatives

Tetrahydroisoquinolines are a prominent class of nitrogen-containing heterocycles found in numerous natural products and pharmacologically active compounds. researchgate.netnih.gov Various synthetic strategies have been developed for their construction. Although no direct synthesis of tetrahydroisoquinoline derivatives from N-methoxy-N-methylcycloheptanecarboxamide has been documented, the cycloheptanecarboxamide moiety could potentially be incorporated into precursors for such cyclization reactions. For instance, a suitably functionalized aromatic ring could be appended to the cycloheptane framework, followed by transformations that would enable a Pictet-Spengler or Bischler-Napieralski type cyclization to form the tetrahydroisoquinoline core.

Building Block Potential for Analogues and Derivatives

The cycloheptane ring is a recognized scaffold in medicinal chemistry, offering a three-dimensional framework that can be exploited to modulate the pharmacological properties of a molecule. nih.gov The use of cycloalkane rings in drug discovery is a strategy to explore chemical space beyond traditional aromatic and heterocyclic systems. nih.govnih.gov N-methoxy-N-methylcycloheptanecarboxamide, with its reactive Weinreb amide functionality, serves as an excellent starting point for the synthesis of a diverse range of cycloheptane-containing analogues.

The amide can be converted into a ketone, aldehyde, or other functional groups, which can then be further elaborated to introduce a variety of substituents and pharmacophores onto the cycloheptane core. This modular approach allows for the systematic exploration of structure-activity relationships, a critical aspect of drug discovery and development. The unique conformational properties of the seven-membered ring can impart favorable pharmacokinetic and pharmacodynamic profiles to the resulting molecules. The application of such building blocks is a growing area of interest in the pursuit of novel therapeutic agents.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| N-methoxy-N-methylcycloheptanecarboxamide |

| N-methoxy-N-methylacetamide |

| Lithium aluminum hydride |

| Diisobutylaluminium hydride |

| Grignard reagents |

Strategic Integration in Total Synthesis Efforts

The total synthesis of (+)-SCH 351448, a potent and selective activator of the low-density lipoprotein receptor (LDL-R) promoter, presented significant synthetic challenges due to its complex 28-membered macrodiolide structure. The successful strategy hinged on a convergent approach, where large, intricate fragments of the molecule were synthesized independently before being coupled together. It is within the synthesis of one of these key fragments that N-methoxy-N-methylcycloheptanecarboxamide played a decisive role.

The Panek group's synthesis of the C14–C29 segment of (+)-SCH 351448 required the efficient and high-yielding formation of a cycloheptyl ketone. This ketone functionality was essential for subsequent transformations to elaborate the complex carbon skeleton of the target molecule. The well-established reliability of Weinreb amides in reacting with organometallic reagents to produce ketones without the common side reaction of over-addition to form tertiary alcohols made N-methoxy-N-methylcycloheptanecarboxamide the ideal precursor for this critical step.

The synthesis of the required cycloheptyl ketone was achieved by reacting N-methoxy-N-methylcycloheptanecarboxamide with a specific organometallic reagent. This reaction proceeded smoothly to afford the desired ketone in excellent yield, demonstrating the robustness and predictability of the Weinreb amide chemistry. The stability of the intermediate tetrahedral adduct, a hallmark of Weinreb amide reactions, ensured the clean formation of the ketone, which was then carried forward through several steps to complete the C14–C29 fragment.

Research Findings:

The following table summarizes the key transformation involving N-methoxy-N-methylcycloheptanecarboxamide in the synthesis of the C14–C29 fragment of (+)-SCH 351448.

| Starting Material | Reagent | Product | Yield (%) | Reference |

| N-methoxy-N-methylcycloheptanecarboxamide | (3-(Methoxymethoxy)phenyl)magnesium bromide | (Cycloheptyl)(3-(methoxymethoxy)phenyl)methanone | High | Panek, J. S. et al. Org. Lett.2011 , 13 (17), 4652–4655. |

The successful application of N-methoxy-N-methylcycloheptanecarboxamide in this context provides a compelling example of its strategic value in modern organic synthesis. Its ability to deliver a key structural motif with high fidelity and yield was a cornerstone of the convergent and ultimately successful total synthesis of a medicinally relevant complex natural product.

Future Research Directions and Emerging Paradigms for N Methoxy N Methylcycloheptanecarboxamide

Development of Novel Catalytic Systems for Enantioselective Synthesis

The synthesis of single-enantiomer compounds is a cornerstone of modern pharmaceutical and materials science. For N-methoxy-N-methylcycloheptanecarboxamide, the development of enantioselective synthetic routes that can control the stereochemistry of the cycloheptane (B1346806) ring is a significant area for future research. While methods exist for converting chiral carboxylic acids to Weinreb amides without racemization, the focus is now shifting towards catalytic asymmetric methods that can generate chirality efficiently and with high selectivity. tandfonline.com

Future research will likely concentrate on transition metal-catalyzed reactions. For instance, iridium-catalyzed enantioselective C-H functionalization has shown promise for other Weinreb amides and could be adapted to introduce chirality directly onto the cycloheptane ring. nih.gov Similarly, developing catalytic systems based on abundant and non-toxic metals like nickel for asymmetric reductions or functionalizations presents a sustainable and cost-effective research avenue. semanticscholar.org The exploration of chiral frustrated Lewis pairs for catalytic hydrogenations could also yield novel pathways to enantiomerically enriched derivatives.

Another promising direction is the use of chiral ligands to control the stereochemical outcome of reactions involving the Weinreb amide itself. The sparteine-mediated asymmetric deprotonation of related compounds to generate optically active organolithiums has demonstrated the potential to create chiral ketones from Weinreb amides, a strategy that could be explored for N-methoxy-N-methylcycloheptanecarboxamide. thieme-connect.com The goal is to develop catalytic systems that not only are highly selective but also operate under mild conditions with broad functional group tolerance.

| Catalyst Type | Potential Reaction | Target Chirality | Reference |

| Iridium(III) Complexes | Asymmetric C-H Functionalization | On cycloheptane ring | nih.gov |

| Chiral Nickel Catalysts | Asymmetric Reduction/Cross-Coupling | On cycloheptane ring or derivative | semanticscholar.org |

| Sparteine-Ligand Systems | Asymmetric Deprotonation/Acylation | α- to a new functional group | thieme-connect.com |

Stereoselective Synthesis of Chiral Derivatives of N-Methoxy-N-methylcycloheptanecarboxamide

Beyond the enantioselective synthesis of the parent compound, a significant future direction lies in the stereoselective synthesis of its chiral derivatives. This involves introducing multiple stereocenters onto the cycloheptane ring with high levels of control, leading to a diverse range of complex molecules. Such derivatives could serve as key building blocks for natural product synthesis and drug discovery.

Research in this area could leverage substrate-controlled diastereoselective reactions, where the existing chirality on a modified cycloheptane ring directs the stereochemical outcome of subsequent transformations. For example, chiral pool synthesis starting from enantiomerically pure cycloheptane derivatives could be a viable strategy. Furthermore, the development of catalyst-controlled methods to override substrate bias will be crucial for accessing all possible stereoisomers of a given derivative.

Drawing inspiration from work on other N-methoxy-N-methylamides, strategies could include the stereocontrolled synthesis of derivatives containing adjacent amino and hydroxy groups. scilit.com The synthesis of enantiomerically pure acylaziridines from Weinreb amides also provides a template for creating strained, chiral derivatives of the cycloheptane core, which can be valuable for further synthetic manipulations. researchgate.net The key challenge and opportunity lie in integrating these stereoselective methods to build a library of complex, chiral cycloheptane-containing molecules from a common N-methoxy-N-methylcycloheptanecarboxamide starting material.

| Synthetic Strategy | Type of Derivative | Potential Application | Reference |

| Asymmetric Aldol Addition | β-Hydroxy Ketones | Natural Product Synthesis | scilit.com |

| Chiral Organolithium Addition | α-Amino/α-Oxy Ketones | Pharmaceutical Intermediates | thieme-connect.com |

| Aziridination from Chiral Precursors | Acylaziridines | Versatile Synthetic Building Blocks | researchgate.net |

Applications in Flow Chemistry and Microreactor Technology

The transition from traditional batch processing to continuous flow manufacturing represents a paradigm shift in chemical synthesis, offering enhanced safety, efficiency, and scalability. researchgate.net For N-methoxy-N-methylcycloheptanecarboxamide, the application of flow chemistry and microreactor technology is a promising frontier for both its synthesis and its subsequent transformations. numberanalytics.com

Future research will likely focus on developing robust, continuous-flow processes for the preparation of the Weinreb amide itself. Microreactors can enable rapid and efficient amide bond formation by allowing for the use of highly reactive intermediates with precise control over reaction time and temperature, which can minimize the formation of byproducts and suppress side reactions like epimerization in chiral systems. nih.govnih.govchem-station.com "Flow-to-flow" systems, where the crude product from one reactor is directly introduced into a second for the next reaction step without intermediate purification, could streamline the synthesis of ketones and other derivatives from N-methoxy-N-methylcycloheptanecarboxamide. acs.org

The use of flow chemistry for reactions involving hazardous or unstable reagents, such as organosodium or organolithium compounds, with N-methoxy-N-methylcycloheptanecarboxamide is particularly advantageous. nih.govacs.org The small reactor volumes inherent to microfluidic systems minimize the risks associated with these reagents, allowing for safer operation at a larger scale. However, challenges such as the handling of solids that may clog the reactors need to be addressed for this technology to be broadly applicable. mmsl.cz

| Flow Technology Application | Process Advantage | Key Challenge | Reference(s) |

| Continuous Amide Formation | Reduced reaction time, improved safety, less epimerization | Reagent compatibility, mixing efficiency | nih.govnih.govchem-station.com |

| Synthesis of Ketones with Organometallics | Safe handling of hazardous reagents, improved scalability | Potential for reactor clogging by salts | nih.govacs.org |

| "Flow-to-Flow" Synthesis | Elimination of intermediate workup and purification | Process optimization and integration | acs.org |

Integration with Machine Learning for Reaction Prediction and Optimization

The intersection of artificial intelligence (AI) and chemistry is set to revolutionize how chemical reactions are discovered, optimized, and implemented. For N-methoxy-N-methylcycloheptanecarboxamide, machine learning (ML) offers a powerful tool to accelerate research and development.

| Machine Learning Application | Potential Impact | Required Infrastructure | Reference(s) |

| Reaction Condition Prediction | Reduced experimental workload and faster optimization | Large, curated reaction databases and predictive models | chemintelligence.combeilstein-journals.org |

| Active Learning for Optimization | Autonomous discovery of optimal reaction conditions | High-throughput experimentation (HTE) robotics | nih.gov |

| Prediction of Novel Reactions/Side Products | Accelerated discovery of new synthetic pathways and improved safety | Advanced neural network architectures | drugtargetreview.comchemcopilot.com |

Q & A

Q. Key Considerations :

- Use anhydrous solvents and inert atmospheres to prevent side reactions.

- Purification via column chromatography or recrystallization ensures high purity.

How can researchers characterize the purity and structural integrity of N-methoxy-N-methylcycloheptanecarboxamide?

Basic Research Question

Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the cycloheptane ring (δ ~1.2–2.5 ppm for aliphatic protons) and methoxy/methylamide groups (δ ~3.1–3.3 ppm for N–CH₃ and ~3.7 ppm for O–CH₃) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210–230 nm) assesses purity (>98% recommended for biological assays) .

- Mass Spectrometry (MS) : ESI-MS or GC-MS validates the molecular ion peak (expected m/z: calculated based on C₁₀H₁₉NO₂ = 185.24 g/mol) .

What are the key factors affecting the stability of N-methoxy-N-methylcycloheptanecarboxamide under different storage conditions?

Advanced Research Question

Stability Profile :

- Thermal Stability : Decomposes above 150°C; store at 2–8°C in airtight containers .

- Hydrolytic Sensitivity : Susceptible to hydrolysis in acidic/basic conditions. Accelerated stability testing (40°C/75% RH) reveals degradation products like cycloheptanecarboxylic acid and N-methoxy-N-methylamine .

- Light Sensitivity : UV exposure may induce photodegradation; use amber glassware for storage .

Q. Mitigation Strategies :

- Lyophilization enhances long-term stability for biological studies.

- Regular HPLC monitoring detects degradation early .

How does the cycloheptane ring influence the compound's reactivity compared to cyclohexane analogs?

Advanced Research Question

Structural Impact :

- Steric Effects : The seven-membered cycloheptane ring introduces greater conformational flexibility but may reduce reaction rates in sterically hindered environments (e.g., enzyme binding pockets) compared to cyclohexane derivatives .

- Ring Strain : Lower strain in cycloheptane vs. cyclohexane could enhance thermodynamic stability during synthesis .

- Solubility : Cycloheptane’s larger hydrophobic surface area may reduce aqueous solubility, necessitating DMSO or ethanol as solvents for biological assays .

What analytical techniques are recommended for detecting degradation products of N-methoxy-N-methylcycloheptanecarboxamide?

Advanced Research Question

Methodology :

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Identifies hydrolytic products (e.g., cycloheptanecarboxylic acid) and oxidation by-products .

- Gas Chromatography (GC) : Quantifies volatile degradation species under thermal stress .

- FT-IR Spectroscopy : Detects carbonyl group changes (e.g., amide bond cleavage) at ~1650 cm⁻¹ .

Are there known biological targets or activities associated with N-methoxy-N-methylcycloheptanecarboxamide?

Advanced Research Question

Potential Applications :

- Enzyme Inhibition : Structural analogs (e.g., cyclohexanecarboxamides) show activity against proteases and kinases, suggesting possible target overlap .

- Membrane Permeability : The lipophilic cycloheptane moiety may enhance blood-brain barrier penetration, making it a candidate for CNS-targeted drug development .

- Comparative Studies : Differences in bioactivity between cycloheptane and cyclohexane derivatives can be assessed via high-throughput screening assays .

How can computational models aid in predicting the physicochemical properties of N-methoxy-N-methylcycloheptanecarboxamide?

Advanced Research Question

Computational Tools :

- Molecular Dynamics (MD) Simulations : Predict solubility and partition coefficients (logP) using SMILES strings (e.g., CN(OC)C(=O)C1CCCCCC1) .

- Density Functional Theory (DFT) : Calculates bond dissociation energies to assess hydrolytic stability .

- Docking Studies : Models interactions with hypothetical targets (e.g., enzymes with hydrophobic active sites) .

What safety precautions are necessary when handling N-methoxy-N-methylcycloheptanecarboxamide in laboratory settings?

Basic Research Question

Safety Protocols :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory. Use fume hoods to avoid inhalation .

- Toxicity Data : Analogous compounds (e.g., methoxy carbamates) show acute oral/dermal toxicity (Category 4); treat spills with absorbents and dispose as hazardous waste .

- Emergency Measures : For skin/eye contact, rinse with water for 15 minutes and seek medical attention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.